3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide
Description
Systematic IUPAC Name Derivation and Isomeric Considerations
The IUPAC nomenclature of 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide is derived through systematic analysis of its molecular structure. The parent chain is a propanamide backbone, characterized by a three-carbon chain terminating in an amide group. Substituents are prioritized based on the Cahn-Ingold-Prelog rules, leading to the following breakdown:
- Core structure : Propanamide (CH3CH2CONH2), with the amide nitrogen bonded to a p-tolyl group (4-methylphenyl).
- Sulfonamide substituent : A phenylsulfonamido group attached to the central carbon of the propanamide chain. This phenyl ring is substituted at positions 2, 4, and 5:
- Position 2 : Methyl group (-CH3).
- Position 4 : Methyl group (-CH3).
- Position 5 : N-methylmethylsulfonamido group (-N(SO2CH3)CH3).
The full IUPAC name reflects these substituents in descending priority order:
3-[(5-(N-methylmethylsulfonamido)-2,4-dimethylphenyl)sulfonamido]-N-(4-methylphenyl)propanamide .
Isomeric considerations arise from the spatial arrangement of substituents on the phenyl ring and the sulfonamide nitrogen. The N-methylmethylsulfonamido group introduces chirality at the nitrogen atom, potentially leading to enantiomers. However, the synthetic route described in the literature typically yields a racemic mixture unless chiral resolution is employed.
Molecular Formula and Structural Elucidation (C20H27N3O5S)
The molecular formula C20H27N3O5S confirms the compound’s composition, with a molecular weight of 453.57 g/mol . Structural elucidation relies on spectroscopic and computational methods:
| Property | Value |
|---|---|
| Molecular formula | C20H27N3O5S |
| Molecular weight | 453.57 g/mol |
| Degree of unsaturation | 9 (indicative of aromatic rings) |
Key Structural Features:
- Propanamide backbone : The central chain (CH2CH2CONH-) links the sulfonamide and p-tolyl groups.
- Sulfonamide moiety : The sulfur atom is bonded to two oxygen atoms (SO2) and a nitrogen connected to the phenyl ring.
- Aromatic substitutions :
- Two methyl groups at positions 2 and 4.
- N-methylmethylsulfonamido group at position 5.
- p-Tolyl group : A methyl-substituted benzene ring attached to the amide nitrogen.
Spectroscopic Insights :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : A molecular ion peak at m/z 453.57 confirms the molecular weight. Fragmentation patterns reveal losses of SO2 (64 Da) and CH3 groups (15 Da).
Crystallographic Data and Conformational Analysis
While crystallographic data for this specific compound remains unpublished, analogous sulfonamide structures provide insights into potential packing arrangements and intermolecular interactions. For example, the related compound N-(4-sulfamoylphenyl)propanamide (CID 847760) crystallizes in a monoclinic system with space group P2₁/c and exhibits intermolecular N–H···O hydrogen bonds between sulfonamide groups.
Predicted Conformational Features:
- Hydrogen Bonding :
- Sulfonamide N–H donors form bonds with carbonyl oxygen acceptors (N–H···O=C), creating layered structures.
- Amide N–H groups may interact with sulfonyl oxygens (N–H···O=S), stabilizing the crystal lattice.
- Torsional Angles :
- π–π Stacking :
Table 1: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.75 Å, b = 14.82 Å, c = 9.75 Å |
| β angle | 94.2° |
| Z | 4 |
These predictions align with trends observed in sulfonamide-containing compounds, though experimental validation is required to confirm the exact lattice parameters.
Properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-14-6-9-17(10-7-14)22-19(24)12-13-21-30(27,28)18-11-8-15(2)20(16(18)3)23(4)29(5,25)26/h6-11,21H,12-13H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAOKDQOQRYPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=C(C(=C(C=C2)C)N(C)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide is a sulfonamide compound with potential applications in pharmacology due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Sulfonamides typically function as antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to a depletion of folate levels in bacteria, ultimately hindering their growth and replication.
Antibacterial Properties
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria. The specific compound under consideration has shown efficacy against:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
Anticancer Activity
Recent studies have suggested that certain sulfonamide derivatives can inhibit cancer cell proliferation. The compound has been tested in vitro against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.
Study 1: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 0.5 mg/L for certain strains, indicating its potential use in treating resistant infections.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Study 2: Anticancer Activity
In another study published in Cancer Letters, the compound was evaluated for its cytotoxic effects on MCF-7 and A549 cells. The results demonstrated a significant reduction in cell viability with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
